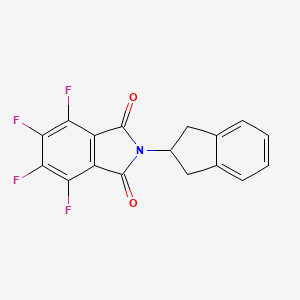![molecular formula C25H23ClN4 B2700090 4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline CAS No. 332054-20-3](/img/structure/B2700090.png)
4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. This compound belongs to the class of quinazoline derivatives, which have been found to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Antitumor Activities
Quinazoline derivatives containing piperazine moieties have shown potent antiproliferative activities against various cancer cell lines, including A549, HepG2, K562, and PC-3. The derivative N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamidename C9 exhibited excellent activity, demonstrating significant effects on cell migration, proliferation, and apoptosis, comparable to the control gefitinib (Wen Li et al., 2020).
Receptor Ligand Activities
Compounds with a quinazoline scaffold have been identified as novel, potent ligands for the 5-HT2A receptor. The compound N-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine (5o) demonstrated a Ki value of 14.04 ± 0.21 nM, exhibiting over 10,000-fold selectivity over 5-HT1A receptors and acting as an antagonist to the 5-HT2A receptor with an IC50 value of 1.66 μM (Xinxian Deng et al., 2015).
Stability under Stress Conditions
The stability of quinazoline derivatives under stress conditions has been studied, showing that certain derivatives are stable to UV radiation, elevated temperatures, and the action of oxidants, but unstable to hydrolysis in alkaline environments. This research provides insights into the chemical stability of quinazoline compounds, which is crucial for their development as pharmaceutical substances (T. Gendugov et al., 2021).
Antimicrobial and Antifungal Activities
Several quinazoline derivatives have been synthesized and tested for their biological activities against Gram-positive and Gram-negative bacteria, as well as fungi. Some compounds showed moderate activity, indicating the potential of quinazoline derivatives in developing new antimicrobial agents (J.V.Guna et al., 2009).
Synthesis and Characterization
Research on the synthesis, characterization, and evaluation of quinazoline derivatives has led to the discovery of compounds with promising antifungal and antibacterial activities. This includes the development of N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine, which has shown activity against Aspergillus flavus and Pseudomonas bacteria (A. Kale & K. M. Durgade, 2017).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4/c1-18-6-2-5-9-23(18)29-14-16-30(17-15-29)25-27-22-8-4-3-7-21(22)24(28-25)19-10-12-20(26)13-11-19/h2-13H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPGKDORHLTBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



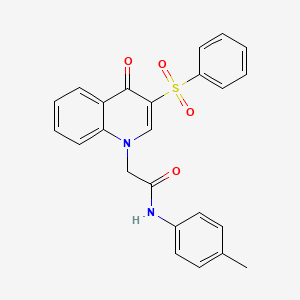
![2-(2-chloro-6-fluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2700013.png)
![3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2700014.png)
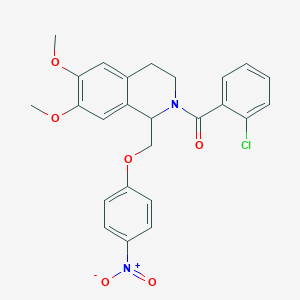
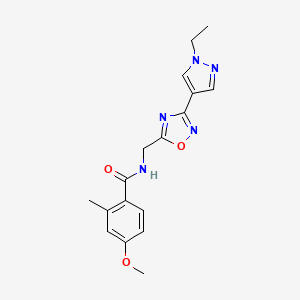
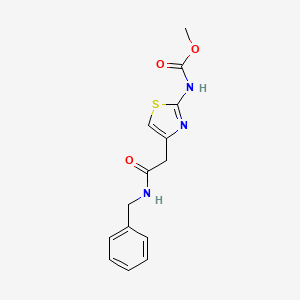
![3-((2E)-3-phenylprop-2-enyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-1,3,5-trihy droimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2700020.png)
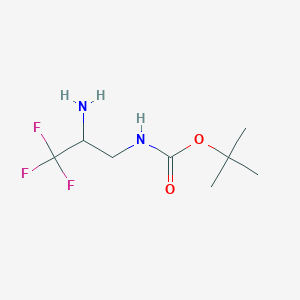

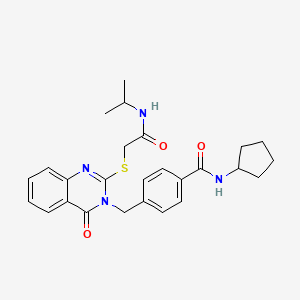
![3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2700026.png)
